molecular formula C14H24O2 B12934053 8E,10Z-Dodecadienyl acetate

8E,10Z-Dodecadienyl acetate

Cat. No.: B12934053
M. Wt: 224.34 g/mol
InChI Key: NTKDSWPSEFZZOZ-DNVGVPOPSA-N
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Description

8E,10Z-Dodecadienyl acetate is a carboxylic ester with the molecular formula C14H24O2. It is known for its role as a pheromone component in various insect species, particularly in moths. The compound is characterized by its two double bonds in the 8th and 10th positions of the dodecadienyl chain, with the E and Z configurations respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8E,10Z-Dodecadienyl acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

8E,10Z-Dodecadienyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8E,10Z-Dodecadienyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8E,10Z-Dodecadienyl acetate primarily involves its role as a pheromone. It binds to specific receptors on the antennae of insects, triggering a behavioral response such as attraction or mating. The molecular targets are typically olfactory receptors that are highly sensitive to the compound’s structure and configuration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8E,10Z-Dodecadienyl acetate is unique due to its specific E and Z configurations, which make it highly effective as a pheromone for certain insect species. This specificity allows for targeted pest control applications, reducing the impact on non-target species .

Properties

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

[(8E,10Z)-dodeca-8,10-dienyl] acetate

InChI

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-6H,7-13H2,1-2H3/b4-3-,6-5+

InChI Key

NTKDSWPSEFZZOZ-DNVGVPOPSA-N

Isomeric SMILES

C/C=C\C=C\CCCCCCCOC(=O)C

Canonical SMILES

CC=CC=CCCCCCCCOC(=O)C

Origin of Product

United States

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